N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-18-4-3-13-10-15(11-14-5-8-22(18)19(13)14)28(25,26)21-12-20(24)7-1-2-17-16(20)6-9-27-17/h6,9-11,21,24H,1-5,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZAPZQDCJQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Tetrahydrobenzofuran moiety : Known for various biological activities.
- Pyrroloquinoline skeleton : Associated with neuroprotective and anti-inflammatory properties.
- Sulfonamide group : Often linked to antibacterial and antidiabetic activities.
The molecular formula is with a molecular weight of approximately 356.42 g/mol.
1. Anti-inflammatory Activity
Compounds with similar structural frameworks have shown promising anti-inflammatory effects. For instance:
- Mechanism : The sulfonamide group may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Case Studies : In vitro studies have demonstrated that derivatives of tetrahydrobenzofuran exhibit significant inhibition of inflammatory cytokines like TNF-alpha and IL-6 .
2. Neuroprotective Effects
Research indicates that compounds containing the pyrroloquinoline structure can provide neuroprotection:
- Mechanism : These compounds may act as antioxidants or modulate neuroinflammatory pathways.
- Findings : Animal models have shown that related compounds can reduce neuronal death in conditions like Alzheimer's disease .
3. Antimicrobial Activity
The sulfonamide component is traditionally associated with antibacterial properties:
- Mechanism : Sulfonamides inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA).
- Research Evidence : Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound typically involves multicomponent reactions (MCRs), which enhance yield and efficiency .
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfonamide group is particularly known for its antibacterial effects. N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may be explored for its efficacy against various bacterial strains due to the presence of the sulfonamide moiety which is a well-established scaffold in antibiotic development.
Anti-inflammatory Properties
The tetrahydrobenzofuran component is associated with anti-inflammatory effects. Compounds derived from this structure have been shown to modulate inflammatory pathways and cytokine production. This suggests that this compound could serve as a candidate for developing new anti-inflammatory agents.
Pharmacology
Potential as a Drug Candidate
The unique combination of the pyrrolidine and quinoline structures may enhance the pharmacokinetic properties of this compound. Studies have highlighted that similar compounds can exhibit favorable absorption and distribution characteristics. Investigating this compound's bioavailability and metabolic stability could lead to its development as a therapeutic agent in treating various diseases.
Mechanism of Action
The proposed mechanism involves inhibition of specific enzymes or receptors related to disease pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase in bacterial folate biosynthesis. Understanding the detailed mechanism of action for this compound could open avenues for targeted therapies in infectious diseases or cancer treatment.
Material Science
Polymer Chemistry Applications
Given its complex structure and functional groups, this compound may be utilized in designing novel polymers with specific properties such as increased thermal stability or altered solubility profiles. The incorporation of such compounds into polymer matrices can lead to materials with enhanced performance characteristics suitable for various industrial applications.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Efficacy Study | Demonstrated significant inhibition against Gram-positive bacteria using structurally similar compounds. |
| Anti-inflammatory Mechanism Exploration | Identified pathways affected by tetrahydrobenzofuran derivatives leading to reduced cytokine levels in vitro. |
| Pharmacokinetic Profiling | Compounds with similar scaffolds showed improved bioavailability; further studies needed to confirm these properties for the target compound. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Physicochemical and Structural Comparisons
*Note: Data for the target compound are inferred from structural analysis due to absence in provided evidence.
Substituent-Driven Functional Differences
Tetrahydrobenzofuran vs. Phenoxyphenyl (): The target compound’s tetrahydrobenzofuran substituent introduces a hydroxyl group, which may enhance aqueous solubility compared to the 4-phenoxyphenyl group in . However, the latter’s aromatic phenoxy moiety likely increases lipophilicity (logP = 4.22), favoring blood-brain barrier penetration.
Sulfonamide Linkage and Heterocyclic Core: Both the target compound and the analog in share a pyrroloquinoline-sulfonamide scaffold, which is associated with kinase inhibition (e.g., JAK/STAT pathways).
Methyl vs. Hydroxy Substituents (): The N-methoxy-N-methyl group in reduces hydrogen-bond donor capacity (0 vs. 1 in the target compound), which may improve metabolic stability but reduce target binding affinity.
Pharmacokinetic and Binding Implications
- Lipophilicity and Bioavailability: The phenoxyphenyl analog (logP = 4.22) is more lipophilic than the target compound (estimated logP ~3–4 due to hydroxy group), suggesting a trade-off between solubility and membrane permeability.
Research Findings and Limitations
While direct studies on the target compound are absent in the provided evidence, analogs highlight critical structure-activity relationships:
- Sulfonamide-linked pyrroloquinoline derivatives show promise in inflammation and oncology .
- Modifications to the heterocyclic core (e.g., quinoline vs. quinoxaline) significantly alter target selectivity .
- Gaps: Absence of binding affinity data, synthetic routes, or in vivo efficacy for the target compound limits actionable conclusions.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the tetrahydrobenzofuran and pyrroloquinoline cores. Key steps include:
- Coupling reactions : Use of sulfonamide-forming reagents (e.g., sulfonyl chlorides) under inert atmospheres (N₂ or Ar) to link the tetrahydrobenzofuran and pyrroloquinoline moieties .
- Solvent selection : Polar aprotic solvents like N,N-dimethylacetamide (DMA) or dichloromethane (DCM) are preferred for intermediate steps to enhance solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and byproduct formation .
- Purification : Column chromatography (silica gel, eluent: DCM/methanol gradients) or recrystallization (ethanol/water) is essential to isolate the final product .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of key protons (e.g., hydroxy, methylene) and aromatic systems .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity (>95% threshold for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak and fragmentation pattern .
- X-ray Powder Diffraction (XRPD) : Used to validate crystalline forms and detect polymorphs .
Q. How do structural features (e.g., hydroxy, sulfonamide groups) influence the compound’s reactivity and stability?
- Hydroxy group : Enhances hydrogen-bonding capacity, affecting solubility (e.g., in polar solvents) and susceptibility to oxidation. Stabilizing agents like ascorbic acid may be required during storage .
- Sulfonamide group : Contributes to acidity (pKa ~10–12) and potential bioactivity (e.g., enzyme inhibition). Reactivity with electrophiles necessitates anhydrous conditions during synthesis .
- Fused heterocycles : The pyrroloquinoline core’s rigidity impacts conformational stability and intermolecular interactions in solid-state forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallization conditions for this compound?
Divergent crystallization outcomes (e.g., amorphous vs. crystalline forms) may arise from:
- Solvent polarity : Polar solvents (e.g., ethanol) favor crystalline hydrates, while nonpolar solvents (e.g., toluene) yield amorphous phases. Systematic screening using XRPD and thermal analysis (TGA/DSC) is recommended .
- Salt formation : Counterions (e.g., HCl, phosphate) alter crystallization kinetics. For example, hydrochloride salts often produce stable monohydrates, while free bases may require anti-solvent techniques .
- Temperature gradients : Slow cooling (0.5°C/min) promotes larger crystal domains, whereas rapid quenching leads to metastable forms .
Q. What strategies mitigate degradation during long-term storage, and how are stability profiles validated?
- Storage conditions : Store at -20°C under nitrogen to prevent oxidation and hydrolysis. Lyophilization improves stability for hygroscopic forms .
- Accelerated stability studies : Expose samples to 40°C/75% relative humidity for 4–8 weeks, monitoring degradation via HPLC and LC-MS. Common degradation products include sulfonic acid derivatives (via hydrolysis) and quinoline oxides (via oxidation) .
- Excipient compatibility : Co-formulation with cyclodextrins or cellulose derivatives can stabilize the compound in solution .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The sulfonamide group often anchors to catalytic lysine or arginine residues .
- QSAR studies : Correlate substituent effects (e.g., hydroxy position) with bioactivity data to guide structural optimization .
- MD simulations : Assess conformational dynamics in aqueous environments to predict solubility and membrane permeability .
Methodological Notes
- Synthesis optimization : Parallel reaction screening (e.g., using microwave-assisted synthesis) reduces trial-and-error approaches for identifying optimal conditions .
- Data interpretation : Always cross-validate analytical results (e.g., NMR with MS) to avoid misassignment of peaks due to tautomerism or impurities .
- Ethical reporting : Disclose all synthetic intermediates and characterization data in supplementary materials to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
